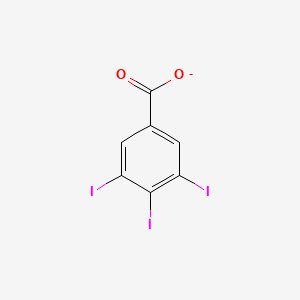

3,4,5-Triiodobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H2I3O2- |

|---|---|

Molecular Weight |

498.80 g/mol |

IUPAC Name |

3,4,5-triiodobenzoate |

InChI |

InChI=1S/C7H3I3O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12)/p-1 |

InChI Key |

UCBKDZNMPMBJAB-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C=C(C(=C1I)I)I)C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 3,4,5-Triiodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Triiodobenzoate, often discussed in the context of its isomer 2,3,5-triiodobenzoic acid (TIBA), is a potent synthetic auxin transport inhibitor. Its primary mechanism of action involves the disruption of the polar transport of auxin, a class of plant hormones essential for a multitude of developmental processes. This guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to the action of this compound and its related compounds. It also explores its effects in non-plant systems, highlighting its broader biological activities.

Primary Mechanism of Action: Inhibition of Polar Auxin Transport

The directional, cell-to-cell movement of auxin, known as polar auxin transport (PAT), is fundamental to plant growth and development, influencing processes such as embryogenesis, organ formation, and tropic responses.[1][2] this compound and its isomers are well-established inhibitors of this process.[3][4] The inhibition of PAT leads to the accumulation of auxin in certain tissues and its depletion in others, thereby disrupting the auxin gradients that are critical for proper development.[5]

The molecular machinery responsible for PAT involves several families of protein transporters, most notably the PIN-FORMED (PIN) auxin efflux carriers.[6][7] These proteins are often asymmetrically localized on the plasma membrane, which determines the direction of auxin flow.[8][9] While the precise binding site of TIBA on these transporters is not fully elucidated, it is understood to interfere with the function of these efflux carriers, thereby blocking the movement of auxin out of the cell.[6]

Molecular Targets

The primary targets of TIBA in the context of auxin transport are the PIN-FORMED (PIN) proteins.[6] These are secondary transporters that facilitate the efflux of auxin from the cytoplasm to the apoplast.[6] By inhibiting PIN protein function, TIBA effectively halts the directional flow of auxin. The effect of TIBA on auxin transport is non-competitive.[3]

While PIN proteins are the most recognized targets, other auxin transporters, such as the AUX/LAX influx carriers and the PGP/MDR/ABCB family of transporters, also contribute to auxin homeostasis.[3] The influence of TIBA on these other transporters is an area of ongoing research.

Interestingly, this compound has been shown to have biological activity in animal cells as well. It has been identified as an inhibitor of thiopurine methyltransferase (TPMT).[10] Furthermore, it affects verapamil binding to membrane fractions in both plants and animals, suggesting an interaction with calcium channels or related structures.[11] In some cancer cell lines, TIBA has been observed to induce cell death through the generation of reactive oxygen species (ROS).[12][13]

Quantitative Data

The following table summarizes key quantitative data regarding the effects of triiodobenzoic acid compounds.

| Compound | System | Effect | Value | Reference |

| 3,4,5-Triiodobenzoic acid | Zucchini microsomes | Stimulation of [3H]verapamil binding | EC50 = 1 µM | [11] |

| 3,4,5-Triiodobenzoic acid | Rabbit skeletal muscle membranes | Stimulation of [3H]verapamil binding | EC50 ≥ 20 µM | [11] |

| 3,4,5-Triiodobenzoic acid | Rabbit A. saphena (contracted by K+) | Relaxation | IC50 ≈ 8 µM | [11] |

| 3,4,5-Triiodobenzoic acid | Rabbit A. saphena (contracted by norepinephrine) | Relaxation | IC50 ≈ 40 µM | [11] |

| 2,3,5-Triiodobenzoic acid | Submerged rice coleoptiles | Inhibition of elongation | 10 µM | [14] |

| 2,3,5-Triiodobenzoic acid | Arabidopsis petals | Induction of wide midvein | 20 µM | [5] |

| 2,3,5-Triiodobenzoic acid | NSCLC cell line H460 | Treatment concentration | 100, 250, 500 µM | [13] |

Signaling Pathways and Logical Relationships

The following diagram illustrates the simplified pathway of polar auxin transport and the inhibitory action of TIBA.

This diagram outlines a typical experimental workflow to study the effect of TIBA on root gravitropism, a process highly dependent on polar auxin transport.

References

- 1. Triiodobenzoic acid, an auxin polar transport inhibitor, suppresses somatic embryo formation and postembryonic shoot/root development in Eleutherococcus senticosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plant Growth Hormones Auxin Transport Inhibitor 2,3,5-Triiodobenzoic Acid (TIBA) Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample - Delong Chemical [plantgrowthhormones.com]

- 3. toku-e.com [toku-e.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Transport of herbicides by PIN-FORMED auxin transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding the Role of PIN Auxin Carrier Genes under Biotic and Abiotic Stresses in Olea europaea L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Auxin efflux by PIN-FORMED proteins is activated by two different protein kinases, D6 PROTEIN KINASE and PINOID - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 3,4,5-Triiodobenzoic acid | TargetMol [targetmol.com]

- 11. 3,4,5-Triiodobenzoic acid affects [3H]verapamil binding to plant and animal membrane fractions and smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Role of 3,4,5-Triiodobenzoate as an Auxin Transport Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Triiodobenzoate (TIBA) is a synthetic molecule widely recognized for its potent inhibitory effects on polar auxin transport in plants. This technical guide provides an in-depth analysis of TIBA's mechanism of action, compiling quantitative data on its inhibitory efficacy, detailing experimental protocols for its study, and visualizing its impact on cellular signaling pathways. Understanding the molecular interactions of TIBA is crucial for dissecting the complexities of auxin-mediated plant development and for the potential development of novel plant growth regulators.

Introduction

Auxins, with indole-3-acetic acid (IAA) as the principal form, are a class of phytohormones that orchestrate a vast array of developmental processes in plants, including cell elongation, division, and differentiation. The directional, cell-to-cell movement of auxin, known as polar auxin transport (PAT), is fundamental to establishing auxin gradients that guide these processes. This transport is primarily mediated by two families of plasma membrane-localized transporters: the PIN-FORMED (PIN) proteins, which are auxin efflux carriers, and the ATP-binding cassette B (ABCB) transporters, which contribute to both auxin influx and efflux.

This compound (TIBA) has long been utilized as a chemical tool to probe the mechanisms of PAT. Its application leads to a variety of physiological effects that mimic those observed in mutants with disrupted auxin transport, such as altered root and stem growth, and abnormal gravitropism. This guide delves into the core of TIBA's function as an auxin transport inhibitor.

Mechanism of Action

The inhibitory effect of this compound on polar auxin transport is multifaceted, involving both direct and indirect interactions with the cellular machinery that governs auxin movement.

Interference with Auxin Efflux Carriers

TIBA is known to inhibit the function of both PIN and ABCB auxin efflux carriers. While the precise binding site of TIBA on these transporters is not fully elucidated, it is understood to disrupt their ability to facilitate the movement of auxin out of the cell. This leads to an intracellular accumulation of auxin and a depletion of auxin in downstream tissues, thereby disrupting the auxin gradients necessary for normal development. Some studies suggest that TIBA may compete with auxin for binding to the transporters or allosterically inhibit their function.

Disruption of Vesicle Trafficking

The polar localization of PIN proteins at the plasma membrane is dynamically maintained through constitutive cycling of vesicles between the plasma membrane and endosomal compartments. This process is crucial for establishing and maintaining the directionality of auxin flow. TIBA has been shown to interfere with this vesicle trafficking, leading to the mislocalization of PIN proteins and a subsequent reduction in polar auxin transport.

Impact on the Actin Cytoskeleton

The actin cytoskeleton plays a critical role in the trafficking of vesicles containing auxin transporters. Recent evidence suggests that TIBA's inhibitory effects are, at least in part, mediated by its interaction with the actin cytoskeleton. Specifically, TIBA has been shown to bind directly to VILLIN 4 (VLN4), an actin-binding protein. This interaction is thought to stabilize actin filaments, thereby impeding the dynamic remodeling of the cytoskeleton that is necessary for proper vesicle movement and the polar localization of PIN proteins.

Quantitative Data on TIBA's Inhibitory Effects

The following tables summarize quantitative data from various studies on the effects of this compound on different plant systems and processes. It is important to note that the effective concentrations of TIBA can vary depending on the plant species, tissue type, and experimental conditions.

| Plant Species | Tissue/Organ | Parameter Measured | TIBA Concentration | Observed Effect | Reference |

| Arabidopsis thaliana | Roots | Gravitropic response | 1-10 µM | Inhibition of root bending in response to gravity. | [1] |

| Arabidopsis thaliana | Roots | Basipetal auxin transport | 10 µM | Significant reduction in the transport of radiolabeled IAA. | [1] |

| Arabidopsis thaliana | Petals | Vascular differentiation | 20 µM | Induced wider midveins and secondary veins.[2] | [2] |

| Spinacia oleracea (Spinach) | Hypocotyls | Endoreduplication | Not specified | Strong inhibition of endoreduplication.[1] | [1] |

| Picea abies (Norway Spruce) | Seedlings | Lateral root formation | Not specified | Significantly depressed lateral root formation.[3] | [3] |

| Arachis hypogaea (Groundnut) | Somatic embryos | Embryogenesis | 2-4 mg/l | Decreased response of somatic embryogenesis. | [4] |

| Arachis hypogaea (Groundnut) | Somatic embryos | Embryogenesis | 6 mg/l | Inhibitory to somatic embryogenesis.[4] | [4] |

| Parameter | Value | Conditions | Reference |

| IC50 for relaxation of rabbit saphenous artery (potassium depolarization) | ~8 µM | Isolated rings of rabbit A. saphena.[5] | [5] |

| IC50 for relaxation of rabbit saphenous artery (norepinephrine-initiated contraction) | ~40 µM | Isolated rings of rabbit A. saphena.[5] | [5] |

| EC50 for stimulation of [3H]verapamil binding to zucchini microsomes | 1 µM | Zucchini microsomes.[5] | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound as an auxin transport inhibitor.

Root Gravitropism Assay in Arabidopsis thaliana

This assay is a classic method to observe the physiological effects of disrupting polar auxin transport.

Materials:

-

Arabidopsis thaliana seeds (wild-type, e.g., Col-0)

-

Growth medium: 0.5X Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar

-

Petri plates (square or round)

-

This compound (TIBA) stock solution (e.g., 10 mM in DMSO)

-

Sterile water

-

Growth chamber with controlled light and temperature

Procedure:

-

Seed Sterilization and Plating:

-

Sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes.

-

Rinse the seeds 3-5 times with sterile water.

-

Resuspend the seeds in sterile 0.1% agar and sow them in a line on the surface of the MS agar plates.

-

-

Vernalization and Germination:

-

Store the plates at 4°C in the dark for 2-3 days to synchronize germination (vernalization).

-

Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C and orient them vertically to allow roots to grow along the agar surface.

-

-

TIBA Treatment:

-

After 4-5 days of growth, when the roots are approximately 1-2 cm long, prepare MS agar plates containing different concentrations of TIBA (e.g., 0.1, 1, 10 µM). A control plate without TIBA should also be prepared.

-

Carefully transfer the seedlings to the TIBA-containing and control plates.

-

-

Gravitropic Stimulation:

-

Place the plates back in the growth chamber in a vertical position.

-

After a few hours of acclimation, rotate the plates by 90 degrees to induce a gravitropic stimulus.

-

-

Data Acquisition and Analysis:

-

After 24-48 hours, photograph the plates.

-

Measure the angle of root curvature relative to the new gravity vector for at least 20 seedlings per treatment.

-

Compare the root curvature angles between the control and TIBA-treated seedlings. A significant reduction in the curvature angle indicates an inhibition of the gravitropic response due to disrupted auxin transport.

-

Radiolabeled Auxin Transport Assay

This assay directly measures the movement of auxin through plant tissues.

Materials:

-

Arabidopsis thaliana seedlings (grown as described in 4.1)

-

[³H]-IAA (radiolabeled indole-3-acetic acid)

-

Agar

-

Microcapillary tubes or fine-tipped pipettes

-

Scintillation vials

-

Scintillation fluid

-

Scintillation counter

-

TIBA stock solution

Procedure:

-

Seedling Preparation:

-

Grow Arabidopsis seedlings vertically on MS agar plates for 5-7 days.

-

-

Preparation of Agar Donor Blocks:

-

Prepare a 1% agar solution containing a known concentration of [³H]-IAA (e.g., 1 µM).

-

For the inhibitor treatment, prepare a separate agar solution containing both [³H]-IAA and the desired concentration of TIBA (e.g., 10 µM).

-

Create small agar blocks (approximately 1 mm³) from these solutions.

-

-

Application of Donor Blocks:

-

Carefully place a [³H]-IAA-containing agar block (with or without TIBA) on the root tip of each seedling.

-

-

Transport Period:

-

Incubate the plates in the growth chamber for a defined period (e.g., 6-18 hours) to allow for auxin transport.

-

-

Harvesting and Sectioning:

-

After the transport period, excise the root.

-

Cut the root into segments of a defined length (e.g., 5 mm) starting from the root-shoot junction.

-

-

Quantification of Radioactivity:

-

Place each root segment into a separate scintillation vial containing scintillation fluid.

-

Measure the radioactivity in each segment using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of [³H]-IAA transported into each segment for both control and TIBA-treated roots.

-

A significant reduction in radioactivity in the segments further from the application site in the TIBA-treated roots indicates inhibition of polar auxin transport.

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key concepts discussed in this guide.

Caption: TIBA's multifaceted mechanism of action.

Caption: Experimental workflow for the root gravitropism assay.

Caption: TIBA's direct inhibition of polar auxin transport.

Conclusion

This compound remains an indispensable tool in the study of plant development. Its ability to potently inhibit polar auxin transport allows researchers to dissect the intricate roles of auxin gradients in a wide range of physiological processes. The continued investigation into its precise molecular targets and mechanisms of action will not only enhance our fundamental understanding of plant biology but may also pave the way for the rational design of novel compounds to modulate plant growth and development for agricultural and biotechnological applications. This guide provides a foundational resource for researchers and professionals seeking to utilize TIBA in their work, offering a comprehensive overview of its function, quantitative effects, and the experimental approaches to study it.

References

An In-Depth Technical Guide to 3,4,5-Triiodobenzoate: Chemical Structure, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Triiodobenzoate, the conjugate base of 3,4,5-Triiodobenzoic acid, is a halogenated aromatic carboxylate of significant interest in various scientific domains. Its structure, characterized by a benzene ring trisubstituted with iodine atoms and a carboxylate group, imparts unique physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological interactions of this compound, with a focus on its mechanism of action and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

This compound possesses a well-defined chemical structure that dictates its physical and chemical behavior. The presence of three heavy iodine atoms on the benzene ring significantly influences its molecular weight and electron distribution.

Table 1: Physicochemical Properties of 3,4,5-Triiodobenzoic Acid

| Property | Value | Reference |

| Molecular Formula | C₇H₃I₃O₂ | [1] |

| Molecular Weight | 499.81 g/mol | [1] |

| Melting Point | 292 - 293 °C | [1] |

| Boiling Point | 446.3 °C | [1] |

| Appearance | Almost white to light gray powder | [1] |

| Solubility | Soluble in DMSO (5 mg/mL, 10 mM with sonication) | [2] |

Spectroscopic Data

Table 2: Expected Spectroscopic Characteristics of this compound

| Spectroscopic Technique | Expected Features |

| ¹H NMR | A single peak (singlet) in the aromatic region (δ 7-8 ppm) corresponding to the two equivalent protons at the C2 and C6 positions. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift (>10 ppm), which would be absent in the benzoate form. |

| ¹³C NMR | Signals corresponding to the carboxyl carbon, the two equivalent iodine-substituted carbons (C3 and C5), the iodine-substituted carbon at C4, the two equivalent unsubstituted carbons (C2 and C6), and the carbon to which the carboxyl group is attached (C1). |

| FT-IR (cm⁻¹) | Characteristic peaks for the C=O stretching of the carboxylic acid (around 1700 cm⁻¹), O-H stretching (broad band around 3000 cm⁻¹), C-I stretching (in the fingerprint region), and aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely show the loss of the carboxyl group and successive losses of iodine atoms. |

Biological Activity and Signaling Pathways

This compound exhibits notable biological activities, primarily as an inhibitor of thiopurine methyltransferase (TPMT) and as a modulator of calcium ion transport.[3][4][5]

Thiopurine Methyltransferase (TPMT) Inhibition

Thiopurine methyltransferase is a key enzyme in the metabolism of thiopurine drugs, which are used as immunosuppressants and in cancer therapy. Inhibition of TPMT can lead to altered drug efficacy and toxicity. Benzoic acid derivatives, including this compound, have been identified as inhibitors of TPMT.[3][6] The inhibitory mechanism is thought to be noncompetitive or mixed with respect to the S-adenosyl-L-methionine (SAM) co-substrate and the thiopurine substrate.[3] The structure-activity relationship suggests that the benzoic acid scaffold is crucial for this inhibitory activity.[6]

Figure 1: Simplified signaling pathway of TPMT inhibition by this compound.

Modulation of Calcium Ion Transport

3,4,5-Triiodobenzoic acid is also known to function as an auxin transport inhibitor in plants, a process that is linked to the transport of calcium ions.[1] Furthermore, it has been shown to affect [³H]verapamil binding to membrane fractions in both plant and animal tissues, suggesting an interaction with voltage-gated calcium channels.[5] This interaction leads to a dose-dependent relaxation of smooth muscle contracted by potassium depolarization or norepinephrine.[5]

Figure 2: Proposed mechanism of this compound's effect on calcium signaling.

Experimental Protocols

Synthesis of 3,4,5-Triiodobenzoic Acid (General Method)

General Iodination Procedure:

-

Dissolve the benzoic acid precursor in a suitable solvent (e.g., a mixture of acetic acid and sulfuric acid).

-

Add an iodinating agent, such as iodine monochloride or a mixture of an iodide salt and an oxidizing agent (e.g., hydrogen peroxide).[7]

-

Heat the reaction mixture to the appropriate temperature and for a sufficient duration to achieve complete iodination.

-

Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product.

-

Collect the solid product by filtration and wash it with water to remove any residual acid and salts.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

General Recrystallization Protocol:

-

Dissolve the crude 3,4,5-Triiodobenzoic acid in a minimal amount of a hot solvent.

-

If colored impurities are present, add a small amount of activated charcoal and heat the solution for a short period.

-

Perform a hot filtration to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

-

Further cool the solution in an ice bath to maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Dry the crystals thoroughly to remove any residual solvent.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. For the analysis of 3,4,5-Triiodobenzoic acid, a reversed-phase HPLC method would be appropriate.

General HPLC Method:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., acetate buffer at a slightly acidic pH) and an organic modifier (e.g., methanol or acetonitrile).[9][10]

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 230-240 nm).

-

Flow Rate: Typically 1 mL/min.

-

Injection Volume: 10-20 µL.

-

Quantification: Based on a calibration curve generated from standards of known concentrations.

Figure 3: General workflow for HPLC analysis of this compound.

Thiopurine Methyltransferase (TPMT) Inhibition Assay

To assess the inhibitory effect of this compound on TPMT activity, a biochemical assay can be employed. This typically involves incubating the enzyme with its substrates in the presence and absence of the inhibitor and measuring the rate of product formation.

General TPMT Inhibition Assay Protocol:

-

Prepare a reaction mixture containing a buffer at the optimal pH for TPMT activity, the thiopurine substrate (e.g., 6-mercaptopurine), and the methyl donor, S-adenosyl-L-methionine (SAM).

-

Add varying concentrations of this compound to the reaction mixtures.

-

Initiate the reaction by adding the TPMT enzyme.

-

Incubate the reaction at 37 °C for a defined period.

-

Stop the reaction, for example, by adding an acid.

-

Measure the amount of the methylated product formed. This can be done using various methods, including HPLC, mass spectrometry, or a colorimetric assay.

-

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC₅₀ value.

[³H]Verapamil Binding Assay

To investigate the interaction of this compound with calcium channels, a radioligand binding assay using [³H]verapamil can be performed on isolated membrane fractions.

General [³H]Verapamil Binding Assay Protocol:

-

Isolate membrane fractions from the tissue of interest (e.g., smooth muscle or plant microsomes).

-

Incubate the membrane preparation with a fixed concentration of [³H]verapamil in a suitable buffer.

-

Add varying concentrations of this compound to the incubation mixture.

-

To determine non-specific binding, a parallel set of incubations should be performed in the presence of a high concentration of unlabeled verapamil.

-

After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with cold buffer to remove any unbound radioactivity.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the data to determine the effect of this compound on the binding of [³H]verapamil.

Conclusion

This compound is a molecule with distinct chemical properties and interesting biological activities. Its ability to inhibit TPMT and modulate calcium channels makes it a valuable tool for research in pharmacology and plant biology. This technical guide has provided a comprehensive overview of its chemical structure, properties, and biological interactions, along with general experimental protocols. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential therapeutic applications.

References

- 1. 3,4,5-Triiodobenzoic acid | 2338-20-7 | FT70767 [biosynth.com]

- 2. 3,4,5-Triiodobenzoic acid | TargetMol [targetmol.com]

- 3. Thiopurine methyltransferase. Aromatic thiol substrates and inhibition by benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. 3,4,5-Triiodobenzoic acid affects [3H]verapamil binding to plant and animal membrane fractions and smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiopurine methyltransferase: structure-activity relationships for benzoic acid inhibitors and thiophenol substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis method of key intermediate of diatrizoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. US3073814A - Triiodobenzoic acid derivatives - Google Patents [patents.google.com]

- 9. journals.ust.edu [journals.ust.edu]

- 10. thaiscience.info [thaiscience.info]

Synthesis Pathway for 3,4,5-Triiodobenzoate: An In-depth Technical Guide

This technical guide provides a comprehensive overview of a laboratory-scale synthesis pathway for 3,4,5-triiodobenzoate, a valuable building block in pharmaceutical and materials science research. The described methodology is based on established chemical transformations, including electrophilic iodination and the Sandmeyer reaction, starting from the readily available precursor, 4-aminobenzoic acid. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Overview of the Synthetic Strategy

The synthesis of this compound is accomplished through a three-step reaction sequence. The process begins with the di-iodination of 4-aminobenzoic acid to yield 4-amino-3,5-diiodobenzoic acid. Subsequently, the amino group of this intermediate is converted to a diazonium salt, which is then substituted with iodine via a Sandmeyer-type reaction to produce 3,4,5-triiodobenzoic acid. The final step involves the esterification of the carboxylic acid to afford the desired methyl this compound.

The Obscure Genesis of 3,4,5-Triiodobenzoate: A Historical and Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Triiodobenzoate, a molecule now recognized for its role as an intermediate in the synthesis of various compounds and as an inhibitor of thiopurine methyltransferase (TPMT), possesses a history that is deeply intertwined with the broader narrative of iodinated organic compounds. Unlike its more famous isomers, which gained prominence as X-ray contrast agents or plant growth regulators, the specific historical context of the discovery and initial synthesis of this compound is less documented. This guide delves into the likely historical timeframe of its emergence, inferred from the development of related compounds, and provides a technical overview of its synthesis and known biological interactions.

Historical Context: An Inference-Based Timeline

Direct historical records detailing the first synthesis of this compound are scarce in readily available scientific literature. However, its discovery can be situated within the intensive period of research into iodinated benzoic acid derivatives that commenced in the early to mid-20th century. This era was marked by two significant drivers: the quest for effective X-ray contrast media and the exploration of halogenated compounds for various biological activities.

The development of water-soluble, tri-iodinated contrast agents derived from triiodobenzoic acid began in earnest in the 1950s.[1] Key advancements, such as the introduction of sodium acetrizoate in 1952 and the synthesis of 3,5-diacetamido-2,4,6-triiodobenzoic acid, paved the way for a generation of safer and more effective radiological tools. It is highly probable that during this period of extensive investigation into the iodination of benzoic acid and its derivatives, this compound was first synthesized and characterized, likely as one of many isomers being evaluated for their physicochemical and biological properties.

While its isomers, such as 2,3,5-triiodobenzoic acid, found applications as plant growth regulators, the specific initial purpose for the synthesis of this compound is not clearly documented in the historical records uncovered. Its emergence appears to be a part of the broader scientific exploration of iodinated aromatics rather than a targeted discovery for a specific application.

Synthesis and Experimental Protocols

The synthesis of tri-iodinated benzoic acid derivatives typically involves the electrophilic substitution of iodine onto an aromatic ring, often starting from an aminobenzoic acid precursor. While the precise, originally documented protocol for this compound is not available, a general and plausible synthetic pathway can be reconstructed based on established organic chemistry principles and methods used for analogous compounds.

A logical precursor for the synthesis of this compound is 4-aminobenzoic acid. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. However, to achieve tri-iodination at the 3, 4, and 5 positions, a multi-step process would be necessary, likely involving protection and deprotection steps or the use of a different starting material.

A more direct, albeit historically unconfirmed for its initial synthesis, method would involve the iodination of 3,4,5-aminobenzoic acid.

General Experimental Protocol for the Iodination of an Aminobenzoic Acid Derivative

The following protocol is a generalized representation of a typical iodination reaction of the early to mid-20th century, which would be applicable for the synthesis of tri-iodinated benzoic acids.

Materials:

-

Starting aminobenzoic acid derivative

-

Iodine monochloride (ICl) or Potassium Iodide (KI) and an oxidizing agent (e.g., hydrogen peroxide)

-

Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium sulfite or sodium thiosulfate (for quenching excess iodine)

-

Water

-

Ethanol or other suitable solvent for recrystallization

Procedure:

-

The aminobenzoic acid derivative is dissolved or suspended in an acidic aqueous solution.

-

The iodinating agent (e.g., a solution of iodine monochloride) is added portion-wise to the reaction mixture with stirring. The temperature is typically controlled to prevent unwanted side reactions.

-

The reaction is monitored for its completion (e.g., by thin-layer chromatography).

-

Upon completion, the reaction mixture is cooled, and any excess iodinating agent is quenched by the addition of a reducing agent like sodium sulfite until the characteristic color of iodine disappears.

-

The precipitated solid, the tri-iodinated benzoic acid, is collected by filtration.

-

The crude product is then washed with water to remove any remaining salts and acids.

-

Purification is typically achieved by recrystallization from a suitable solvent, such as aqueous ethanol.

This general procedure would yield the desired tri-iodinated benzoic acid, which could then be further characterized.

Known Biological Interactions

While the historical application of this compound remains unclear, modern research has identified it as an inhibitor of the enzyme thiopurine methyltransferase (TPMT). TPMT is a key enzyme in the metabolism of thiopurine drugs, which are used in the treatment of autoimmune diseases and some cancers. Inhibition of TPMT can lead to altered drug efficacy and toxicity.

The logical relationship of this interaction can be visualized as follows:

Data Summary

Due to the lack of specific historical discovery papers, quantitative data from early experiments on this compound is not available. The following table summarizes the key physicochemical properties of the compound.

| Property | Value |

| Chemical Formula | C₇H₃I₃O₂ |

| Molar Mass | 499.81 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | Approximately 298-300 °C |

| Solubility | Sparingly soluble in water |

Conclusion

The history of this compound is emblematic of a period of intense chemical exploration where numerous compounds were synthesized as part of broader research programs. While it did not achieve the early fame of its isomers as a widely used commercial product, its story is a reminder of the foundational chemical research that underpins modern drug discovery and development. Its contemporary identification as a TPMT inhibitor highlights the enduring potential for even seemingly obscure historical compounds to find new relevance in modern pharmacology. Further archival research into the notebooks and internal reports of chemical and pharmaceutical companies of the mid-20th century may yet reveal the specific details of the first synthesis and intended purpose of this intriguing molecule.

References

3,4,5-Triiodobenzoate CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4,5-Triiodobenzoate, a molecule of significant interest in biochemical and pharmacological research. The document details its chemical identity, including its CAS number and molecular formula, and delves into its primary mechanism of action as an inhibitor of thiopurine methyltransferase (TPMT). Furthermore, this guide explores its effects on calcium signaling and smooth muscle contraction. Detailed experimental protocols, quantitative data, and conceptual diagrams are presented to facilitate further research and application in drug development.

Chemical and Physical Properties

This compound is the conjugate base of 3,4,5-Triiodobenzoic acid. The fundamental properties of the acid form are summarized in the table below.

| Property | Value |

| CAS Number | 2338-20-7 |

| Molecular Formula | C₇H₃I₃O₂ |

| Molecular Weight | 499.81 g/mol |

| Melting Point | 292-293 °C |

| Boiling Point | 446.3 °C (Predicted) |

| Solubility | Soluble in DMSO (5 mg/mL with sonication) |

Primary Mechanism of Action: Thiopurine Methyltransferase (TPMT) Inhibition

3,4,5-Triiodobenzoic acid is recognized as an inhibitor of thiopurine methyltransferase (TPMT)[1]. Benzoic acid derivatives, in general, are known to potently inhibit TPMT[2][3]. TPMT is a critical enzyme in the metabolism of thiopurine drugs, which are commonly used as immunosuppressants and in cancer therapy. Inhibition of TPMT can lead to altered drug metabolism, potentially increasing the efficacy or toxicity of thiopurine medications.

Experimental Protocol: In Vitro TPMT Inhibition Assay (Absorbance-Based)

This protocol is adapted from a general method for assessing TPMT inhibition by small molecules and can be applied to this compound[2]. The assay relies on the change in absorbance upon the methylation of a substrate by TPMT.

Materials:

-

Recombinant human TPMT

-

This compound (dissolved in DMSO)

-

4-nitrobenzenethiol (4-NBT) as the substrate

-

S-adenosyl-L-methionine (SAM) as the methyl donor

-

Potassium phosphate (KPi) reaction buffer (50 mM KPi, pH 7.0, 20% glycerol)

-

96-well microplate reader capable of measuring absorbance at 411 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add the following to each well:

-

95 µL of diluted recombinant TPMT (0.05 mg/mL final concentration) in KPi reaction buffer.

-

Varying concentrations of this compound solution (e.g., to achieve final concentrations from 1 µM to 100 µM). Include a vehicle control (DMSO only).

-

-

Add 4-NBT to each well to a final concentration of 200 µM.

-

Initiate the reaction by adding SAM to each well to a final concentration of 1 mM.

-

Immediately measure the absorbance at 411 nm (T₀).

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Measure the absorbance at 411 nm again (T₆₀).

-

Calculate the percent inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Effects on Calcium Signaling and Smooth Muscle

Research has demonstrated that 3,4,5-Triiodobenzoic acid can influence calcium signaling pathways. It has been shown to be an inhibitor of the transport of calcium ions[4]. Specifically, it stimulates the binding of the calcium channel blocker [³H]verapamil to both plant and animal membrane fractions[5]. This interaction suggests a modulatory effect on L-type calcium channels.

Furthermore, in isolated rabbit saphenous artery rings contracted by potassium depolarization, 3,4,5-Triiodobenzoic acid induces a dose-dependent relaxation, with an IC₅₀ value of approximately 8 µM. It also abolishes contractions initiated by norepinephrine, with a half-maximal inhibition at 40 µM[5].

Logical Relationship of Proposed Mechanism

The observed effects on both verapamil binding and smooth muscle relaxation suggest a potential mechanism of action involving the modulation of calcium influx, which is a key determinant of smooth muscle tone.

Caption: Logical flow of the proposed mechanism of this compound on smooth muscle relaxation.

Synthesis

While a detailed, specific synthesis protocol for 3,4,5-Triiodobenzoic acid was not found in the immediate search, a general approach for the synthesis of iodinated benzoic acid derivatives involves the diazotization of an aminobenzoic acid followed by a Sandmeyer-type reaction with an iodide salt. A plausible synthetic route could start from 4-aminobenzoic acid, involving iodination of the aromatic ring followed by diazotization and subsequent replacement of the diazonium group.

Conceptual Synthesis Workflow

Caption: A conceptual workflow for the synthesis of triiodinated benzoic acid derivatives.

Applications in Research and Drug Development

The unique properties of this compound and its derivatives make them valuable tools in several areas of research and development.

-

Pharmacological Research: As a known inhibitor of TPMT, it can be used as a research tool to study the role of this enzyme in drug metabolism and to screen for new drug candidates that may interact with TPMT.

-

Physiological Studies: Its effects on calcium channels and smooth muscle make it a useful probe for investigating calcium signaling pathways and the mechanisms of vasodilation.

-

Radiocontrast Agents: Triiodinated benzoic acid derivatives are a well-established class of X-ray contrast agents used in medical imaging[6]. The high electron density of the iodine atoms provides excellent X-ray attenuation. Although the direct use of 3,4,5-Triiodobenzoic acid as a contrast agent is not as prominent as some of its derivatives, it serves as a foundational structure for the development of new imaging agents.

Conclusion

This compound is a multifaceted molecule with significant implications for pharmacology and physiology. Its established role as a TPMT inhibitor and its emerging profile as a modulator of calcium signaling highlight its potential as both a valuable research tool and a scaffold for the development of new therapeutic and diagnostic agents. The experimental protocols and conceptual frameworks provided in this guide are intended to support and stimulate further investigation into the properties and applications of this compound.

References

- 1. 3,4,5-Triiodobenzoic acid | TargetMol [targetmol.com]

- 2. A Rapid and Reliable Absorbance Assay to Identify Drug–Drug Interactions with Thiopurine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Implementation of TPMT testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. 3,4,5-Triiodobenzoic acid affects [3H]verapamil binding to plant and animal membrane fractions and smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US3073814A - Triiodobenzoic acid derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Core Biological Effects of 3,4,5-Triiodobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental biological effects of 3,4,5-triiodobenzoate, with comparative insights into its well-studied isomer, 2,3,5-triiodobenzoic acid (TIBA). This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the mechanisms of action, experimental data, and relevant protocols associated with these compounds.

Core Biological Activities of Triiodobenzoates

3,4,5-Triiodobenzoic acid and its isomers are recognized for their significant biological activities, primarily stemming from their ability to interact with key physiological pathways in both plant and animal systems. While 2,3,5-triiodobenzoic acid (TIBA) is extensively documented as a potent inhibitor of auxin transport in plants, research on this compound has revealed distinct effects on mammalian cellular functions, particularly those involving calcium channels and smooth muscle contractility.

Effects of this compound in Animal Systems

1.1.1. Modulation of Verapamil Binding

This compound has been shown to modulate the binding of the calcium channel blocker verapamil to cell membranes. In studies using zucchini microsomes, it stimulated specific [3H]verapamil binding by 100% with an EC50 of 1 microM. This effect was attributed to a decrease in the apparent equilibrium dissociation constant (KD) for verapamil from 60 nM to 33 nM, without a significant change in the maximum number of binding sites.[1] A similar, though less potent, stimulatory effect on [3H]verapamil binding was observed in rabbit skeletal muscle membranes, with an EC50 greater than or equal to 20 microM.[1]

1.1.2. Induction of Smooth Muscle Relaxation

A significant biological effect of this compound is its ability to induce relaxation in pre-contracted smooth muscle. In isolated rings of rabbit saphenous artery contracted by potassium depolarization, it caused a dose-dependent relaxation with an IC50 value of approximately 8 microM.[1] When contractions were initiated by norepinephrine (3 microM), this compound also abolished these contractions with a half-maximal inhibition at 40 microM.[1]

1.1.3. Inhibition of Thiopurine Methyltransferase (TPMT)

3,4,5-Triiodobenzoic acid has been identified as an inhibitor of thiopurine methyltransferase (TPMT), an enzyme involved in the metabolism of thiopurine drugs.[2]

Effects of 2,3,5-Triiodobenzoic Acid (TIBA)

1.2.1. Inhibition of Auxin Transport in Plants

TIBA is a well-established inhibitor of polar auxin transport in plants.[3][4] This inhibition disrupts various developmental processes, including gravitropism, root development, and apical dominance.[5][6] The mechanism is believed to involve the disruption of the subcellular localization of PIN-FORMED (PIN) auxin efflux carriers.

1.2.2. Induction of Apoptosis in Cancer Cells

In animal cell lines, TIBA has been demonstrated to induce cell death in tumor cells through the generation of reactive oxygen species (ROS).[7] Studies on non-small cell lung cancer (H460) and chronic myeloid leukemia (K562) cell lines showed that TIBA decreases cell viability in a dose-dependent manner.[7] This pro-apoptotic effect is associated with increased DNA fragmentation.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data on the biological effects of this compound and 2,3,5-triiodobenzoic acid (TIBA).

Table 1: Quantitative Effects of this compound on Verapamil Binding and Smooth Muscle Contraction

| Parameter | Biological System | Value | Reference |

| EC50 (Verapamil Binding) | Zucchini Microsomes | 1 µM | [1] |

| EC50 (Verapamil Binding) | Rabbit Skeletal Muscle Membranes | ≥ 20 µM | [1] |

| IC50 (Smooth Muscle Relaxation) | Rabbit Saphenous Artery (K+ induced) | ~8 µM | [1] |

| IC50 (Smooth Muscle Relaxation) | Rabbit Saphenous Artery (Norepinephrine induced) | 40 µM | [1] |

Table 2: Quantitative Effects of 2,3,5-Triiodobenzoic Acid (TIBA) on Auxin Transport and Cancer Cell Viability

| Parameter | Biological System | Value | Reference |

| Half-saturation of inhibitory effect (Auxin Transport) | Corn Coleoptile Sections | ~5 x 10-7 M | [3][4] |

| Cell Viability (H460) | 72h treatment | ~20% viable | [7] |

| Cell Viability (K562) | 72h treatment | ~20% viable | [7] |

| Cell Viability (VERO - normal renal epithelial) | 72h treatment (highest concentration) | ~70% viable | [7] |

| DNA Fragmentation (H460) | - | 26% | [7] |

| DNA Fragmentation (K562) | - | 56% | [7] |

| DNA Fragmentation (VERO) | - | 5% | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

[3H]Verapamil Binding Assay

Objective: To determine the effect of this compound on the binding of [3H]verapamil to cell membranes.

Materials:

-

Membrane preparation (e.g., zucchini microsomes or rabbit skeletal muscle membranes)

-

[3H]Verapamil (radioligand)

-

This compound (test compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

-

Unlabeled verapamil (for non-specific binding determination)

Procedure:

-

Membrane Preparation: Homogenize the tissue in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

150 µL of membrane suspension (protein concentration optimized for the assay).

-

50 µL of this compound at various concentrations (or buffer for control).

-

50 µL of [3H]verapamil at a fixed concentration (typically near its KD).

-

-

Non-specific Binding: To a separate set of wells, add a high concentration of unlabeled verapamil (e.g., 10 µM) along with the radioligand to determine non-specific binding.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) with gentle agitation to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the this compound concentration to determine the EC50 value.

Smooth Muscle Contraction Assay (Organ Bath)

Objective: To assess the effect of this compound on the contractility of isolated smooth muscle tissue.

Materials:

-

Isolated smooth muscle tissue (e.g., rabbit saphenous artery)

-

Organ bath system with force transducer

-

Physiological salt solution (PSS), e.g., Krebs-Henseleit solution, bubbled with 95% O2/5% CO2 and maintained at 37°C.

-

Contractile agents (e.g., potassium chloride, norepinephrine)

-

This compound (test compound)

-

Data acquisition system

Procedure:

-

Tissue Preparation: Dissect the smooth muscle tissue into rings of appropriate size and mount them in the organ bath chambers filled with PSS.

-

Equilibration: Allow the tissue to equilibrate for a period (e.g., 60-90 minutes) under a resting tension, with periodic washing with fresh PSS.

-

Viability Check: Induce a contraction with a standard contractile agent (e.g., high KCl concentration) to ensure tissue viability. Wash the tissue and allow it to return to baseline.

-

Pre-contraction: Induce a stable contraction using either KCl or a specific agonist like norepinephrine.

-

Compound Addition: Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the bath.

-

Data Recording: Continuously record the isometric tension of the muscle tissue throughout the experiment.

-

Data Analysis: Express the relaxation induced by this compound as a percentage of the pre-contraction tension. Plot the percentage of relaxation against the log concentration of the compound to determine the IC50 value.

Cell Viability (MTT) Assay

Objective: To evaluate the cytotoxic effects of 2,3,5-triiodobenzoic acid (TIBA) on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., H460, K562) and a normal cell line (e.g., VERO)

-

Complete cell culture medium

-

96-well cell culture plates

-

2,3,5-Triiodobenzoic acid (TIBA)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of TIBA and incubate for the desired period (e.g., 72 hours). Include untreated cells as a control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Auxin Transport Assay

Objective: To measure the effect of 2,3,5-triiodobenzoic acid (TIBA) on the polar transport of auxin in plant tissues.

Materials:

-

Plant material (e.g., corn coleoptile sections, Arabidopsis inflorescence stems)

-

Radiolabeled auxin (e.g., [3H]IAA)

-

Agar blocks

-

2,3,5-Triiodobenzoic acid (TIBA)

-

Scintillation vials and fluid

-

Scintillation counter

Procedure:

-

Tissue Preparation: Excise segments of the plant tissue of a defined length.

-

TIBA Treatment (optional): Pre-incubate the tissue segments in a solution containing TIBA to assess its inhibitory effect.

-

Auxin Application: Place an agar block containing radiolabeled auxin at the apical end of the tissue segment. Place a receiver agar block at the basal end.

-

Transport Period: Allow auxin to be transported through the tissue for a specific period in the dark.

-

Quantification: After the transport period, remove the receiver block and place it in a scintillation vial. Add scintillation fluid and measure the radioactivity.

-

Data Analysis: Compare the amount of radioactivity in the receiver blocks from control and TIBA-treated tissues to determine the extent of auxin transport inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound enhances [3H]Verapamil binding to cell membranes.

Caption: this compound induces relaxation of pre-contracted smooth muscle.

Caption: TIBA induces apoptosis in cancer cells via ROS production and DNA damage.

Caption: TIBA inhibits polar auxin transport by disrupting PIN protein localization.

References

- 1. dmt.dk [dmt.dk]

- 2. Long-distance Auxin Transport Assay [uvm.edu]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. A Rapid and Reliable Absorbance Assay to Identify Drug–Drug Interactions with Thiopurine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Initial Studies and Exploratory Research on 3,4,5-Triiodobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial studies and exploratory research involving 3,4,5-Triiodobenzoate. It covers its synthesis, key biological activities, and the experimental protocols used to elucidate its effects. The information is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, drug discovery, and biomedical research.

Chemical Synthesis of this compound

A potential starting material for this synthesis is 3,4,5-triaminobenzoic acid. The synthesis would proceed in two main stages:

-

Diazotization: The triamino benzoic acid is treated with a cold, acidic solution of sodium nitrite to convert the three amino groups into diazonium salts.

-

Iodination: The resulting diazonium salt solution is then treated with a solution of potassium iodide, which leads to the replacement of the diazonium groups with iodine atoms, yielding 3,4,5-Triiodobenzoic acid.

An alternative approach involves the direct iodination of benzoic acid using a strong iodinating agent, such as a mixture of potassium iodide and an oxidizing agent (e.g., hydrogen peroxide) in an acidic medium. The reaction conditions, including temperature and reactant concentrations, would need to be carefully optimized to achieve the desired trisubstituted product.

Core Biological Activities and Quantitative Data

Initial exploratory studies have revealed two primary areas of biological activity for this compound: its interaction with calcium channels and its inhibition of the enzyme thiopurine S-methyltransferase (TPMT).

Effects on Verapamil Binding and Smooth Muscle Contraction

A key study investigated the effects of this compound on the binding of the L-type calcium channel blocker, [3H]verapamil, to cell membranes and its subsequent impact on smooth muscle contraction. The quantitative data from this research is summarized in the table below.

| Parameter | Tissue/Preparation | Value |

| EC50 for [3H]verapamil binding stimulation | Zucchini microsomes | 1 µM[1] |

| EC50 for [3H]verapamil binding stimulation | Rabbit skeletal muscle membranes | ≥ 20 µM[1] |

| IC50 for relaxation of K+-depolarized rabbit A. saphena | Isolated rings of rabbit A. saphena | ~8 µM[1] |

| Half-maximal inhibition of norepinephrine-induced contraction | Isolated rings of rabbit A. saphena | 40 µM[1] |

These findings suggest that this compound allosterically modulates the binding of verapamil to L-type calcium channels, leading to a dose-dependent relaxation of smooth muscle.

Inhibition of Thiopurine S-methyltransferase (TPMT)

3,4,5-Triiodobenzoic acid has been identified as an inhibitor of thiopurine S-methyltransferase (TPMT).[2] TPMT is a key enzyme in the metabolism of thiopurine drugs, which are used as immunosuppressants and in cancer therapy.[2][3][4][5][6] Inhibition of TPMT can lead to altered drug metabolism and potentially increased therapeutic efficacy or toxicity of thiopurine drugs. The quantitative details of this inhibition (e.g., Ki value) for this compound are not yet fully characterized in the available literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

[3H]Verapamil Binding Assay

This protocol is a generalized procedure for a radioligand binding assay to assess the effect of this compound on [3H]verapamil binding to muscle cell membranes.

Materials:

-

Isolated rabbit skeletal muscle membranes

-

[3H]verapamil (radioligand)

-

This compound (test compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

-

96-well filter plates

Procedure:

-

Membrane Preparation: Isolate skeletal muscle membranes from rabbit tissue using standard differential centrifugation techniques. Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford assay).

-

Assay Setup: In a 96-well filter plate, add the following in order:

-

Binding buffer

-

A known concentration of [3H]verapamil

-

Varying concentrations of this compound (for competition curve) or a fixed concentration (for single-point determination). For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a high concentration of unlabeled verapamil.

-

A specific amount of the membrane preparation.

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: After drying the filters, place them in scintillation vials with scintillation cocktail. Measure the radioactivity in each vial using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration to determine the EC50 value.

Smooth Muscle Contraction Assay (Organ Bath)

This protocol describes a general procedure for measuring the effect of this compound on smooth muscle contraction using an isolated organ bath setup.

Materials:

-

Rabbit saphenous artery (A. saphena)

-

Krebs-Henseleit solution (physiological salt solution), aerated with 95% O2 / 5% CO2

-

Potassium chloride (KCl) solution (for depolarization)

-

Norepinephrine (for receptor-mediated contraction)

-

This compound

-

Isolated organ bath system with force-displacement transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation: Dissect the rabbit saphenous artery and cut it into rings of a few millimeters in length.

-

Mounting: Suspend the arterial rings in the organ baths filled with Krebs-Henseleit solution maintained at 37°C and aerated with 95% O2 / 5% CO2. Attach one end of the ring to a fixed hook and the other to a force-displacement transducer.

-

Equilibration: Allow the tissues to equilibrate for a period (e.g., 60-90 minutes) under a resting tension. During this time, periodically replace the Krebs-Henseleit solution.

-

Viability Check: Induce a maximal contraction by adding a high concentration of KCl to the bath. This confirms the viability of the smooth muscle tissue. Wash the tissue and allow it to return to the baseline resting tension.

-

Experimental Protocol:

-

Induce a sustained contraction using either KCl (to induce depolarization-mediated contraction) or norepinephrine (to induce receptor-mediated contraction).

-

Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the bath.

-

Record the resulting relaxation of the arterial ring at each concentration.

-

-

Data Analysis: Express the relaxation at each concentration of this compound as a percentage of the pre-induced contraction. Plot the percentage of relaxation against the log concentration of this compound to determine the IC50 value.

Thiopurine S-methyltransferase (TPMT) Inhibition Assay

This is a generalized protocol for determining the inhibitory effect of this compound on TPMT activity.

Materials:

-

Recombinant human TPMT or red blood cell lysate (as a source of the enzyme)

-

6-mercaptopurine (6-MP) or another thiopurine substrate

-

S-adenosyl-L-methionine (SAM) as a methyl group donor

-

This compound

-

Assay buffer (e.g., phosphate buffer, pH 7.5)

-

Quenching solution (e.g., perchloric acid)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or fluorescence)

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, SAM, and the TPMT enzyme source.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. For the control (uninhibited reaction), add buffer instead.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for a short period.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the thiopurine substrate (e.g., 6-MP).

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding the quenching solution.

-

Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using HPLC to separate and quantify the methylated product (e.g., 6-methylmercaptopurine).

-

Data Analysis: Calculate the rate of product formation for each concentration of the inhibitor. Determine the percentage of inhibition relative to the uninhibited control. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and experimental workflows related to the study of this compound.

References

- 1. 3,4,5-Triiodobenzoic acid affects [3H]verapamil binding to plant and animal membrane fractions and smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiopurine S-Methyltransferase as a Pharmacogenetic Biomarker: Significance of Testing and Review of Major Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Very important pharmacogene summary: thiopurine S-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2,3,5-Triiodobenzoic Acid (TIBA) in Auxin Transport Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for utilizing 2,3,5-Triiodobenzoic acid (TIBA), a well-established inhibitor of polar auxin transport, in auxin transport assays. The provided methodologies are primarily based on studies conducted in the model organism Arabidopsis thaliana.

Introduction

Polar auxin transport, the directional cell-to-cell movement of the plant hormone auxin (primarily indole-3-acetic acid, IAA), is fundamental to numerous aspects of plant growth and development, including embryogenesis, organ formation, and tropic responses. This process is mediated by specific influx and efflux carrier proteins. 2,3,5-Triiodobenzoic acid (TIBA) is a synthetic auxin transport inhibitor that is widely used to study the physiological roles of auxin flow. TIBA is believed to act by interfering with auxin efflux, potentially by binding to a regulatory site on the auxin efflux carrier complex or by affecting the trafficking of these carrier proteins to the plasma membrane. This protocol details a standard method for quantifying the effect of TIBA on polar auxin transport in Arabidopsis thaliana roots using radiolabeled IAA.

Quantitative Data Summary

The inhibitory effect of TIBA on auxin transport is dose-dependent. The following tables summarize quantitative data on TIBA concentrations and their observed effects on auxin transport and related physiological processes.

Table 1: Concentration-Dependent Inhibition of Auxin Transport by TIBA in Cucumber Hypocotyls

| TIBA Concentration (µM) | Inhibition of [³H]IAA Transport (%) |

| 0.3 | Threshold of sensitivity |

| 1.0 | Significant inhibition |

| 3.0 | Saturation of inhibition |

Data adapted from a study on cucumber seedlings. Sensitivity and saturation concentrations may vary between plant species and tissues.

Table 2: Effective TIBA Concentrations in Arabidopsis thaliana

| Plant Material | TIBA Concentration (µM) | Observed Effect |

| Seedling Roots | 10 | Attenuation of gravity-induced calcium increase, indicative of reduced polar auxin transport[1] |

| Seedling Roots | 100 | Significant reduction of acropetal IAA transport[2] |

| Petals | 20 | Altered vascular differentiation[3] |

| Seedlings | 1 - 5 | Enhanced susceptibility to necrotrophic fungi, phenocopying auxin response mutants[4] |

Experimental Protocols

This section provides a detailed methodology for a standard polar auxin transport assay in Arabidopsis thaliana roots using radiolabeled IAA and TIBA.

Materials and Reagents

-

Arabidopsis thaliana seedlings (typically 4-6 days old)

-

Growth medium (e.g., Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar)

-

Petri dishes

-

[³H]IAA (tritiated indole-3-acetic acid)

-

2,3,5-Triiodobenzoic acid (TIBA)

-

Dimethyl sulfoxide (DMSO) or 1N NaOH for TIBA stock solution

-

Scintillation vials

-

Scintillation fluid

-

Microcentrifuge tubes

-

Forceps and scalpels

-

Liquid scintillation counter

Preparation of TIBA Stock Solution

-

To prepare a 10 mM stock solution of TIBA, dissolve 4.998 mg of TIBA (MW: 499.81 g/mol ) in 1 mL of 1N NaOH or DMSO.

-

Gently warm and vortex to ensure complete dissolution.

-

Store the stock solution at -20°C in the dark.

-

Prepare fresh working solutions by diluting the stock solution in liquid growth medium to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM).

Experimental Procedure

This protocol is adapted from established methods for measuring polar auxin transport.[5][6]

Step 1: Seedling Growth

-

Sterilize Arabidopsis thaliana seeds and sow them on square Petri dishes containing MS medium.

-

Cold-stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.

-

Transfer the plates to a growth chamber and grow the seedlings vertically for 4-6 days under long-day conditions (16 h light / 8 h dark) at approximately 22°C.

Step 2: Pre-treatment with TIBA

-

Prepare agar plates containing the desired concentrations of TIBA.

-

Carefully transfer the seedlings from the standard MS plates to the TIBA-containing plates.

-

Incubate the seedlings on the TIBA plates for a pre-treatment period, typically 30 minutes to 2 hours. This allows for the inhibitor to be taken up by the plant tissue.

Step 3: Application of Radiolabeled Auxin

-

Prepare an agar block or droplet containing [³H]IAA. A common concentration is 100 nM [³H]IAA in a 1% agar solution.

-

Under a dissecting microscope, carefully apply a small agar block or a 1 µL droplet of the [³H]IAA solution to the tip of the primary root of each seedling.

-

Ensure good contact between the agar and the root tip.

Step 4: Auxin Transport Period

-

Place the Petri dishes with the seedlings back into the growth chamber in a vertical position.

-

Allow the [³H]IAA to be transported along the root for a defined period, typically 4 to 18 hours. The duration will depend on the specific experimental goals.[6]

Step 5: Quantification of Transported Auxin

-

After the transport period, remove the seedlings from the agar.

-

Excise the root tip (the first 1-2 mm) where the [³H]IAA was applied and discard it to avoid measuring non-transported auxin.

-

Section the remaining root into segments of a defined length (e.g., 5 mm).

-

Place each root segment into a separate scintillation vial.

-

Add an appropriate volume of scintillation fluid to each vial.

-

Measure the radioactivity (in counts per minute, CPM) of each segment using a liquid scintillation counter.

Step 6: Data Analysis

-

The amount of transported auxin is represented by the CPM value in each root segment.

-

Compare the CPM values in the corresponding root segments of control (no TIBA) and TIBA-treated seedlings.

-

Calculate the percentage of inhibition for each TIBA concentration relative to the control.

-

Plot the percentage of inhibition against the TIBA concentration to generate a dose-response curve.

Visualizations

Mechanism of TIBA Action on Polar Auxin Transport

Caption: Mechanism of TIBA inhibition of polar auxin transport.

Experimental Workflow for Auxin Transport Assay with TIBA

Caption: Experimental workflow for TIBA-based auxin transport assay.

References

- 1. Critical consideration on the relationship between auxin transport and calcium transients in gravity perception of Arabidopsis seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transport of the Two Natural Auxins, Indole-3-Butyric Acid and Indole-3-Acetic Acid, in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Participation of Auxin Transport in the Early Response of the Arabidopsis Root System to Inoculation with Azospirillum brasilense [techscience.com]

- 4. researchgate.net [researchgate.net]

- 5. Measurement of auxin transport in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Dissolving 3,4,5-Triiodobenzoate for In Vitro Experiments

A Step-by-Step Guide for Researchers

Introduction

3,4,5-Triiodobenzoate and its acidic form, 3,4,5-Triiodobenzoic acid, are compounds of interest in various fields of biological research. Notably, 3,4,5-Triiodobenzoic acid has been identified as an inhibitor of thiopurine methyltransferase (TPMT), an enzyme crucial in the metabolism of thiopurine drugs.[1] Proper dissolution and preparation of this compound are critical for obtaining reliable and reproducible results in in vitro studies. This guide provides detailed protocols for the dissolution of this compound and 3,4,5-Triiodobenzoic acid for use in cell-based assays and other in vitro experiments.

Note on Nomenclature: It is important to distinguish between 3,4,5-Triiodobenzoic acid (the acidic form) and this compound (the salt form). The solubility characteristics of the two forms can differ significantly, with the salt form generally exhibiting higher aqueous solubility. This protocol will address methods for both.

Data Presentation: Solubility and Recommended Concentrations

The following table summarizes the solubility of 3,4,5-Triiodobenzoic acid in various solvents and provides general recommendations for stock and working concentrations in in vitro experiments.

| Compound Form | Solvent | Solubility | Recommended Stock Concentration | Recommended Final In Vitro Concentration | Notes |

| 3,4,5-Triiodobenzoic Acid | Dimethyl Sulfoxide (DMSO) | 5 mg/mL (10 mM) | 10 mM | 1-100 µM | Sonication is recommended to aid dissolution.[1] |

| Ethanol | Soluble | 1-10 mM | 1-100 µM | ||

| Water | Insoluble | Not Recommended | Not Applicable | ||

| This compound (Salt Form) | Water | Expected to be more soluble than the acid form | 1-10 mM | 1-100 µM | Solubility should be empirically determined. The use of salt forms is preferable for intraperitoneal injections in animal studies due to higher solubility.[1] |

| Phosphate-Buffered Saline (PBS) | Expected to be soluble | 1-10 mM | 1-100 µM | Check pH and adjust if necessary after dissolution. |

Experimental Protocols

Protocol 1: Dissolving 3,4,5-Triiodobenzoic Acid in DMSO for In Vitro Assays

This protocol is suitable for preparing a stock solution of the less water-soluble acidic form of the compound.

Materials:

-

3,4,5-Triiodobenzoic acid powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

Sterile, pyrogen-free water or cell culture medium for dilution

Procedure:

-

Weighing the Compound: Accurately weigh the desired amount of 3,4,5-Triiodobenzoic acid powder in a sterile microcentrifuge tube or vial.

-

Adding DMSO: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 200.08 µL of DMSO to 1 mg of 3,4,5-Triiodobenzoic acid, which has a molecular weight of 499.81 g/mol ).

-

Dissolution:

-

Vortex the solution vigorously for 1-2 minutes.

-

If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.[1] Visually inspect the solution to ensure there are no visible particles.

-

-

Sterilization (Optional): If necessary, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

-

Storage: Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

-

Preparation of Working Solution:

-